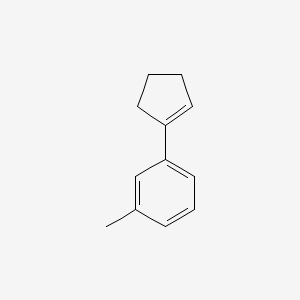
1-(Cyclopent-1-en-1-yl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-1-en-1-yl)-3-methylbenzene is an organic compound that features a cyclopentene ring attached to a benzene ring with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclopentene with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation, and Cl2 or Br2 for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopentane derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The specific pathways and targets depend on the biological context and the nature of the compound’s derivatives.
Comparison with Similar Compounds
1-(Cyclopent-1-en-1-yl)benzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Methylcyclopentene: Does not have the benzene ring, resulting in different chemical properties and reactivity.
1-(Cyclopent-1-en-1-yl)-2-methylbenzene: The methyl group is positioned differently, affecting the compound’s electronic and steric properties.
Uniqueness: 1-(Cyclopent-1-en-1-yl)-3-methylbenzene is unique due to the combination of the cyclopentene ring and the methyl-substituted benzene ring. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
37511-86-7 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-3-methylbenzene |
InChI |
InChI=1S/C12H14/c1-10-5-4-8-12(9-10)11-6-2-3-7-11/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
ROWPXDSIJBCEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















